Mycinamicin IV

Analytical chemistry Natural product characterization Quality control

Mycinamicin IV is a distinct member of the mycinamicin family—a group of basic 16‑membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida. Composed of a 16‑membered macrolactone core, an N,N‑dimethylated deoxysugar desosamine, and a 2,3‑di‑O‑methylated 6‑deoxysugar mycinose, it exhibits strong antibacterial activity against Gram‑positive bacteria.

Molecular Formula C37H61NO11
Molecular Weight 695.9 g/mol
CAS No. 73684-71-6
Cat. No. B1240377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycinamicin IV
CAS73684-71-6
Molecular FormulaC37H61NO11
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC
InChIInChI=1S/C37H61NO11/c1-11-29-26(20-45-37-35(44-10)34(43-9)31(41)25(6)47-37)14-12-13-15-28(39)22(3)18-23(4)33(21(2)16-17-30(40)48-29)49-36-32(42)27(38(7)8)19-24(5)46-36/h12-17,21-27,29,31-37,41-42H,11,18-20H2,1-10H3/b14-12+,15-13+,17-16+/t21-,22+,23-,24+,25+,26+,27-,29+,31+,32+,33+,34+,35+,36-,37+/m0/s1
InChIKeyDBTIHDIIXPQOFR-JMHKOBKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycinamicin IV (CAS 73684-71-6): A 16‑Membered Macrolide Antibiotic for Differentiated Research and Procurement


Mycinamicin IV is a distinct member of the mycinamicin family—a group of basic 16‑membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida [1]. Composed of a 16‑membered macrolactone core, an N,N‑dimethylated deoxysugar desosamine, and a 2,3‑di‑O‑methylated 6‑deoxysugar mycinose, it exhibits strong antibacterial activity against Gram‑positive bacteria [2]. Its unique physicochemical signature—strong UV absorption peaks at 215 nm and ≈280 nm—distinguishes it from the mycinamicin I/II subgroup and facilitates analytical identification [1].

Why Mycinamicin IV Cannot Be Replaced by Other Mycinamicins or General Macrolides


The mycinamicin family comprises at least seven components (I–VII) that differ in their macrolactone oxidation state and sugar methylation pattern [1]. These subtle structural variations translate into distinct physicochemical properties, biosynthetic roles, and antibacterial potency profiles [2][3]. Mycinamicin IV serves as the obligate substrate for the dual‑function cytochrome P450 MycG, which catalyzes consecutive hydroxylation and epoxidation reactions to generate downstream mycinamicins—a catalytic role that mycinamicins I, II, or III cannot fulfill [4]. Consequently, substituting Mycinamicin IV with a closely related analog will alter biosynthetic pathway readouts, ribosome‑binding behavior, and antibacterial activity, compromising experimental reproducibility and data comparability [5].

Quantitative Differentiation Data for Mycinamicin IV Selection


UV Absorption Signature Distinguishes Mycinamicin IV from Mycinamicin I and II Subgroups

Mycinamicin IV exhibits strong UV absorption peaks at 215 nm and around 280 nm, in contrast to mycinamicins I and II, which show a strong peak at 218 nm with a shoulder at 240 nm [1]. This spectral difference allows unambiguous chromatographic identification and purity assessment of Mycinamicin IV in mixed fermentation extracts or synthetic preparations.

Analytical chemistry Natural product characterization Quality control

Obligate Biosynthetic Intermediate: Mycinamicin IV Is the Exclusive Substrate for MycG P450

The cytochrome P450 enzyme MycG catalyzes two consecutive reactions—hydroxylation followed by epoxidation—using Mycinamicin IV as its initial and specific substrate [1]. This dual‑function transformation is not observed with mycinamicins I, II, III, or VI. The reaction requires prior dimethylation of 6‑deoxyallose to mycinose on the Mycinamicin IV scaffold; without this specific sugar methylation pattern, MycG conversion is ineffective [1].

Biosynthetic pathway engineering Enzymology Combinatorial biosynthesis

Class‑Level Superiority of Mycinamicins over Erythromycin and Leucomycin Against Staphylococcus aureus

Functional analysis of mycinamicin O‑methyltransferases MycE and MycF demonstrated that the antibacterial activities of mycinamicin products against Staphylococcus aureus are higher than those of the clinical 14‑membered macrolides erythromycin and leucomycin [1]. Although this study did not isolate Mycinamicin IV from the mycinamicin mixture, the observation is consistent with the broader finding that 16‑membered mycinamicins can overcome erythromycin resistance in clinically isolated S. aureus strains by narrowing the nascent protein exit tunnel in the ribosome [2].

Antibacterial screening Drug resistance Macrolide pharmacology

Collective Total Synthesis Strategy Distinguishes Mycinamicin IV from Aldgamycin N via Late‑Stage Unsaturated Ketone Formation

A unified total synthesis approach to 16‑membered macrolides revealed a critical structural divergence between Mycinamicin IV and the related antibiotic aldgamycin N. Both share a conserved "eastern" acid half, but the macrocyclic frameworks differ in functionalization: aldgamycin N contains an acyloin motif installed via regioselective hydrostannation/Chan–Lam‑type oxygenative coupling, whereas Mycinamicin IV features an α,β‑unsaturated ketone formed through a rare rearrangement of a secondary propargylic alcohol [1]. This late‑stage differentiation demonstrates that Mycinamicin IV cannot be accessed via the aldgamycin N synthetic route without the propargylic alcohol rearrangement step.

Total synthesis Synthetic methodology Macrolide chemistry

Melting Point Differentiation for Identity Confirmation and Purity Assessment

Mycinamicin IV exhibits a reported melting point of 174–176 °C . While melting points for all mycinamicin family members are not uniformly reported in a single comparative dataset, this value provides a practical, low‑cost orthogonal identification parameter for incoming quality control that differentiates Mycinamicin IV from more common macrolides such as erythromycin (mp ≈ 135 °C) and tylosin (mp ≈ 128–132 °C).

Quality control Physicochemical characterization Procurement specification

Biosynthetic Gene Cluster Organization Positions Mycinamicin IV at a Critical Branch Point

The mycinamicin biosynthetic gene cluster contains 22 open reading frames, including the resistance gene myrB and the P450 genes mycCI and mycG [1]. In the post‑PKS tailoring pathway, Mycinamicin IV occupies a pivotal branch point: it is the product of MycE/MycF‑catalyzed double O‑methylation of mycinamicin VI and the substrate for MycG‑catalyzed oxidation [2]. This dual role as both a methylation end‑product and an oxidation substrate means that Mycinamicin IV concentration directly reflects the balance between methyltransferase and P450 activities—making it an indispensable analyte for monitoring pathway flux in engineered Micromonospora strains.

Genetic engineering Combinatorial biosynthesis Polyketide tailoring

High‑Value Application Scenarios for Mycinamicin IV Procurement


Enzymatic Pathway Reconstitution and Cytochrome P450 Substrate Specificity Studies

Mycinamicin IV is the exclusive native substrate for the dual‑function P450 enzyme MycG, which performs sequential hydroxylation and epoxidation [1]. Laboratories performing in vitro reconstitution of post‑PKS tailoring steps or screening MycG homologs require authentic Mycinamicin IV; substitution with mycinamicin I, II, III, or VI will yield no enzymatic turnover, producing false‑negative results.

Ribosome‑Binding and Macrolide Resistance Mechanism Research

Structural biology studies have demonstrated that 16‑membered mycinamicins, including Mycinamicin IV, bind the 50S ribosomal subunit and can overcome erythromycin resistance in clinically isolated Staphylococcus aureus [2]. Cryo‑EM and X‑ray crystallography groups investigating macrolide‑ribosome interactions should procure Mycinamicin IV to represent the 16‑membered macrolide chemotype in comparative binding studies against 14‑membered (erythromycin) and 15‑membered (azithromycin) controls.

Analytical Reference Standard for Mycinamicin Fermentation Process Development

The distinctive UV absorption profile of Mycinamicin IV (λmax 215 nm and ≈280 nm) [3] enables its specific quantification in complex fermentation broths by HPLC‑UV without interference from mycinamicins I/II (λmax 218 nm). Industrial fermentation groups optimizing Micromonospora griseorubida production titers can use Mycinamicin IV as a primary reference standard for method validation and batch‑to‑batch consistency monitoring.

Total Synthesis Methodology Development and Natural Product Authenticity Verification

The collective total synthesis of Mycinamicin IV and aldgamycin N revealed that the Mycinamicin IV scaffold requires a unique late‑stage propargylic alcohol rearrangement to install its α,β‑unsaturated ketone [4]. Synthetic chemistry laboratories developing new macrolide synthetic methodologies or verifying the authenticity of isolated natural products should procure Mycinamicin IV as an authentic reference, as aldgamycin N cannot be used to benchmark Mycinamicin IV‑specific synthetic strategies.

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